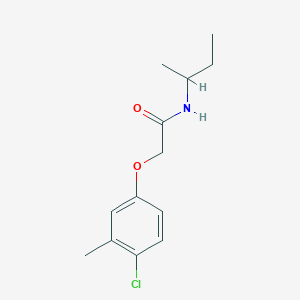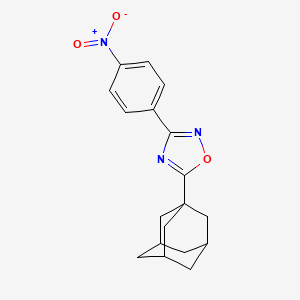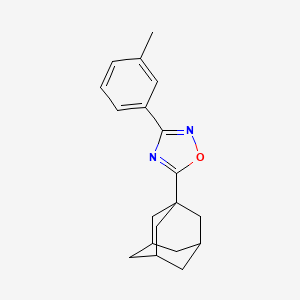![molecular formula C14H12F3N3O B3949166 N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3949166.png)
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MP-10, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MP-10 has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body, which may have implications for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea involves binding to the active site of its target enzymes and receptors, thereby inhibiting their activity. The compound has been shown to have a high affinity for CK2 and the P2X7 receptor, and its inhibitory effects have been demonstrated both in vitro and in vivo. Studies have also suggested that this compound may have additional mechanisms of action, including the ability to modulate the immune system and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. The compound has been shown to have anti-inflammatory effects, as well as the ability to modulate immune responses. In addition, studies have suggested that this compound may have anti-cancer effects, potentially through the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea is its specificity for its target enzymes and receptors, which allows for more precise manipulation of these systems in the laboratory. In addition, the compound has been shown to be relatively stable and easy to work with, which makes it a useful tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects that could complicate interpretation of results, and its effects may vary depending on the specific cell type or animal model being used.
Orientations Futures
There are numerous future directions for research on N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea and related compounds. One area of interest is the development of analogs with potentially improved properties, such as increased potency or selectivity. In addition, further studies are needed to better understand the mechanisms of action of this compound and its effects on various disease states. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound as a potential therapeutic agent.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied for its potential therapeutic applications in a variety of disease states. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes and receptors in the body, including protein kinase CK2 and the P2X7 receptor. CK2 is a protein kinase that has been implicated in the development and progression of cancer, while the P2X7 receptor is involved in inflammatory responses and has been linked to a number of diseases, including arthritis and neurodegenerative disorders. This compound has been shown to inhibit the activity of both CK2 and the P2X7 receptor, suggesting that it may have potential therapeutic applications in the treatment of these diseases.
Propriétés
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-4-2-7-12(18-9)20-13(21)19-11-6-3-5-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGEWKKXNZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949084.png)
![2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949094.png)


![4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B3949114.png)
![5-imino-2-(2-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949116.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949117.png)

![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)

![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)

![1-[(2-chlorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949179.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949185.png)